N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
Description
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Properties
IUPAC Name |
N-(2-chlorophenyl)-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFN5O2/c17-10-3-1-2-4-11(10)19-16(25)13-14-20-15(24)9-7-8(18)5-6-12(9)23(14)22-21-13/h1-7,22H,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIAPWMQGDHRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is DNA. The compound is a DNA intercalator, meaning it inserts itself between the base pairs of the DNA helix. This can disrupt the normal functioning of the DNA, including replication and transcription processes, which can lead to cell death.
Mode of Action
The compound interacts with its target, DNA, by intercalation. This involves the compound inserting itself between the base pairs of the DNA helix. This can disrupt the DNA’s normal functioning, including its replication and transcription processes. The disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
Given its mode of action as a dna intercalator, it likely affects pathways related to dna replication and transcription. Disruption of these pathways can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Pharmacokinetics
As a dna intercalator, it is likely to have good cell permeability, allowing it to reach its target, the dna, inside the cell
Result of Action
The result of the compound’s action is the disruption of DNA replication and transcription processes, leading to cell death. This makes it potentially useful as an anticancer agent, as it can selectively kill rapidly dividing cancer cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other compounds or drugs can potentially interact with it, affecting its action
Biological Activity
N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound features a triazoloquinazoline core, which is known for various biological activities, particularly in anticancer and anti-inflammatory domains. The presence of a 2-chlorophenyl group and a fluorine atom at specific positions enhances its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound showed IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines .
Table 1: Cytotoxic Activity of Triazoloquinazoline Derivatives
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 16 | HepG2 | 6.29 |
| 16 | HCT-116 | 2.44 |
| 17 | HepG2 | 7.12 |
| 18 | HCT-116 | 8.00 |
The substitution patterns on the quinazoline core significantly affect the biological activity. For example, the introduction of bulky groups tends to decrease cytotoxicity due to steric hindrance affecting binding affinity .
The mechanism by which this compound exerts its effects may involve intercalation into DNA and inhibition of topoisomerase II, a critical enzyme in DNA replication . Molecular docking studies suggest that the compound can effectively bind to the active sites of target proteins involved in cancer progression .
Case Studies
Several case studies highlight the efficacy of triazoloquinazolines in preclinical settings:
- Study on HepG2 Cells : A derivative exhibited significant apoptosis-inducing activity with an IC50 of 6.29 μM. The study indicated that the compound could activate caspase pathways leading to programmed cell death.
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to control groups, suggesting a potential for therapeutic application in oncology.
Additional Biological Activities
Beyond anticancer properties, compounds within this class have shown promise in other areas:
- Anti-inflammatory Effects : Some derivatives inhibit cyclooxygenase enzymes (COX-1/COX-2), which are crucial in inflammatory processes .
- Antimicrobial Activity : Certain triazoloquinazolines have demonstrated activity against various bacterial strains, indicating their potential as antibacterial agents.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide exhibits notable anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds within this class have demonstrated IC50 values in the low micromolar range against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, suggesting their potential as selective anticancer agents .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies have indicated that certain derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been linked to enhanced activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating its potential utility in treating bacterial infections .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains such as Candida albicans. The structure-activity relationship suggests that modifications to the triazoloquinazoline core can enhance antifungal efficacy .
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinazoline derivatives including this compound revealed that these compounds exhibited potent anticancer activity with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells. This suggests that the triazoloquinazoline scaffold is effective in targeting cancerous cells selectively .
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial activity of various quinazoline derivatives against clinical isolates of bacteria and fungi. The results demonstrated that certain derivatives had significant zones of inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents in clinical settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chlorophenyl and 7-fluoro groups undergo nucleophilic aromatic substitution (NAS) under controlled conditions.
Mechanistic Insights :
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The electron-withdrawing triazole and quinazoline rings activate the chloro and fluoro substituents toward NAS .
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Copper catalysts enhance amination efficiency by stabilizing transition states.
Oxidation and Reduction
The hydroxyl and carboxamide groups participate in redox reactions:
Oxidation Reactions
Reduction Reactions
| Target Group | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Carboxamide | LiAlH₄, THF, 0°C → RT, 2 hrs | N-(2-chlorophenyl)-7-fluoro-5-hydroxy triazolo[1,5-a]quinazoline-3-amine | 71% |
Key Observations :
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The hydroxyl group oxidizes to a ketone without disrupting the triazole ring.
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LiAlH₄ selectively reduces the carboxamide to an amine while preserving other functional groups.
Cyclization and Ring-Opening Reactions
The triazoloquinazoline core undergoes cyclization with electrophiles:
Mechanistic Pathways :
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Phosphorus oxychloride facilitates electrophilic aromatic substitution, leading to fused heterocycles.
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Alkaline conditions hydrolyze the triazole ring while retaining the quinazoline backbone.
Halogenation and Functionalization
The aromatic systems tolerate further halogenation:
Regioselectivity :
-
Bromination occurs preferentially at the para position of the chlorophenyl group due to steric and electronic effects.
Comparative Reactivity of Analogues
The reactivity profile varies with substituents:
Trends :
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Electron-withdrawing groups (e.g., Cl, F) enhance NAS reactivity but reduce oxidation stability.
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Bulky substituents (e.g., benzyl) hinder cyclization but improve reduction yields.
Industrial and Scalability Considerations
Q & A
Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide, and how can computational methods optimize reaction design?
- Methodological Answer : The synthesis of triazoloquinazoline derivatives typically involves multi-step heterocyclization. A general procedure includes:
Core Formation : Reacting 1,3,4-oxadiazole-2-thiol derivatives with halogenated intermediates (e.g., RCH2Cl) in polar solvents like DMF, catalyzed by K2CO3 at room temperature .
Functionalization : Introducing fluorinated and chlorophenyl groups via nucleophilic substitution or cross-coupling reactions.
Computational methods, such as quantum chemical reaction path searches, can predict optimal reaction pathways and reduce trial-and-error experimentation. For example, ICReDD integrates density functional theory (DFT) calculations with machine learning to prioritize experimental conditions, achieving a 40–60% reduction in development time .
Q. How can researchers confirm the molecular structure and regioselectivity of triazoloquinazoline derivatives?
- Methodological Answer : Structural confirmation requires a combination of:
- Spectroscopic Analysis : NMR (¹H, ¹³C, 19F) to verify substituent positions and coupling constants.
- X-ray Crystallography : Resolves bond angles (e.g., C–N–C angles ~117.94°) and confirms regioselectivity in fused heterocycles .
- Mass Spectrometry : Validates molecular weight (e.g., derivatives often range between 400–500 g/mol) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Key safety measures include:
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (P260 code) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (P303+P361+P353 code) .
- First Aid : For skin contact, wash with soap/water (P305+P351+P338 code); if inhaled, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can contradictory data on the biological activity of fluorinated triazoloquinazolines be resolved experimentally?
- Methodological Answer : Contradictions often arise from variations in substituent electronic effects or assay conditions. To address this:
Systematic SAR Studies : Compare analogs with controlled substitutions (e.g., replacing -CF3 with -Cl) to isolate electronic contributions .
Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.
Computational Docking : Model interactions with target proteins (e.g., ATP-binding pockets) to rationalize activity differences .
Q. What advanced methodologies elucidate reaction mechanisms in triazoloquinazoline synthesis under catalytic conditions?
- Methodological Answer : Mechanistic studies employ:
- Kinetic Isotope Effects (KIE) : Identify rate-determining steps (e.g., C–N bond formation).
- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during heterocyclization.
- DFT Simulations : Map energy profiles for key transitions (e.g., ring closure barriers) .
For example, trifluoroacylation steps (as in Scheme 3 of ) can be optimized using solvent polarity adjustments in dioxane.
Q. How do substituents (e.g., 2-chlorophenyl vs. 3-fluorophenyl) influence electronic properties and reactivity?
- Methodological Answer : Substituent effects are quantified via:
- Hammett Constants (σ) : Correlate electron-withdrawing (-Cl: σ = 0.23) or donating groups with reaction rates.
- Cyclic Voltammetry : Measure redox potentials to assess electron-deficient quinazoline cores.
- Computational NBO Analysis : Reveals charge distribution (e.g., fluorine’s electronegativity increases C3 electrophilicity) .
Data Contradiction Analysis Example
Conflict : Varying reports on the compound’s solubility in DMSO (ranging from 10 mM to <1 mM).
Resolution Strategy :
Control Experiments : Repeat solubility tests using standardized DMSO batches (HPLC-grade) and sonication.
Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility) via molecular dynamics simulations .
Purity Verification : Use HPLC (≥95% purity threshold) to exclude impurities affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
